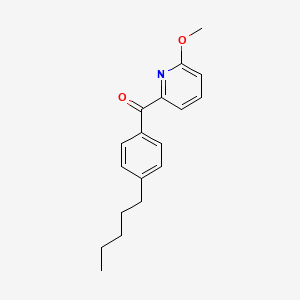

6-Methoxy-2-(4-pentylbenzoyl)pyridine

Descripción

Propiedades

IUPAC Name |

(6-methoxypyridin-2-yl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-4-5-7-14-10-12-15(13-11-14)18(20)16-8-6-9-17(19-16)21-2/h6,8-13H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCMZCFUNIXZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Reagents

| Reagent/Material | Role | Notes |

|---|---|---|

| 6-Methoxypyridine | Pyridine core | Commercially available |

| 4-Pentylbenzoyl chloride | Acylating agent | Prepared via chlorination of 4-pentylbenzoic acid |

| Lewis acid catalyst (e.g., AlCl3) | Catalyst for acylation | Anhydrous conditions required |

| Solvent (e.g., dichloromethane) | Reaction medium | Dry and inert atmosphere preferred |

| Base (e.g., pyridine or triethylamine) | Acid scavenger | To neutralize HCl formed |

Stepwise Procedure

Synthesis of 4-Pentylbenzoyl Chloride

4-Pentylbenzoic acid is converted to the corresponding acid chloride by reaction with thionyl chloride (SOCl2) under reflux, yielding 4-pentylbenzoyl chloride.Friedel-Crafts Acylation of 6-Methoxypyridine

- In a dry reaction flask under nitrogen, 6-methoxypyridine is dissolved in dry dichloromethane.

- Aluminum chloride is added slowly at low temperature (0–5 °C) to form the complex.

- 4-Pentylbenzoyl chloride is added dropwise, maintaining temperature control.

- The mixture is stirred for several hours at room temperature or slightly elevated temperature to facilitate acylation at the 2-position.

- The reaction is quenched carefully with ice-cold dilute acid or water.

- The organic layer is separated, washed, dried, and concentrated.

Purification

The crude product is purified by recrystallization from ethanol or by column chromatography using silica gel and an appropriate eluent (e.g., hexane/ethyl acetate mixtures).

Alternative Synthetic Routes

Directed Ortho-Metalation (DoM) Approach

- 6-Methoxypyridine is treated with a strong base such as n-butyllithium at low temperature to generate a lithio intermediate at the 2-position.

- This intermediate is then reacted with 4-pentylbenzoyl chloride to afford the desired ketone.

- This method provides regioselectivity and can yield high purity products but requires strict anhydrous and low-temperature conditions.

Cross-Coupling Methodology

- Starting from 2-halopyridine derivatives (e.g., 2-bromo-6-methoxypyridine), a Suzuki coupling with 4-pentylbenzoyl-substituted arylboronic acid can be performed.

- This method offers mild conditions and functional group tolerance but requires preparation of suitable boronic acid derivatives.

Research Findings and Data Summary

| Method | Yield (%) | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 60–75 | AlCl3, DCM, 0–25 °C, 4–8 h | Simple, scalable | Requires Lewis acid, possible polyacylation |

| Directed Ortho-Metalation | 70–85 | n-BuLi, THF, –78 °C to 0 °C | High regioselectivity | Sensitive to moisture, low temperature needed |

| Suzuki Cross-Coupling | 65–80 | Pd catalyst, base, reflux in toluene or dioxane | Mild conditions, functional group tolerance | Requires boronic acid synthesis, expensive catalysts |

Analytical Characterization

- NMR Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern, with characteristic signals for methoxy protons (~3.8 ppm), aromatic protons, and the pentyl chain.

- Mass Spectrometry : Molecular ion peak consistent with the molecular weight of this compound.

- IR Spectroscopy : Strong carbonyl stretch (~1650–1700 cm^-1) confirms ketone functionality; methoxy group shows characteristic C–O stretch.

- Melting Point : Sharp melting point indicative of purity.

Summary and Recommendations

The preparation of this compound can be effectively achieved via Friedel-Crafts acylation of 6-methoxypyridine with 4-pentylbenzoyl chloride under controlled conditions. Alternative methods such as directed ortho-metalation and palladium-catalyzed cross-coupling offer advantages in selectivity and functional group tolerance but require more specialized reagents and conditions.

For large-scale synthesis, Friedel-Crafts acylation remains the most practical method, provided that reaction parameters are optimized to minimize side reactions and maximize yield.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-2-(4-pentylbenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens or organometallic compounds can be employed.

Major Products

Oxidation: Formation of this compound aldehyde or acid.

Reduction: Formation of this compound alcohol.

Substitution: Formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including 6-Methoxy-2-(4-pentylbenzoyl)pyridine. Pyridine compounds are known for their ability to inhibit key enzymes involved in cancer progression, such as carbonic anhydrases and kinases. Research indicates that certain pyridine derivatives can act as dual inhibitors against ALK/ROS1, which are critical in non-small cell lung cancer treatment .

Case Study: Synthesis and Evaluation

A study synthesized various pyridine derivatives and evaluated their anticancer activity against several cancer cell lines. Among these, this compound exhibited significant cytotoxic effects, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The antimicrobial efficacy of pyridine compounds has been extensively documented. This compound has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) of these compounds were found to be comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Bacterial Strains Tested | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 | |

| Other Pyridine Derivatives | Various (e.g., A. baumannii) | 0.5 - 64 |

Antiviral Applications

Pyridine derivatives also exhibit antiviral properties. Research has shown that compounds similar to this compound can inhibit viral replication mechanisms, making them candidates for further development in antiviral therapies . The specific pathways through which these compounds exert their effects are still under investigation but may involve interference with viral entry or replication processes.

Other Biological Activities

In addition to their anticancer and antimicrobial properties, pyridine derivatives have been explored for various other biological activities:

- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, potentially aiding in the treatment of chronic inflammatory diseases.

- Antioxidant Activity : The presence of methoxy groups in the structure may enhance the antioxidant capacity of these compounds, providing protective effects against oxidative stress .

Mecanismo De Acción

The mechanism of action of 6-Methoxy-2-(4-pentylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The methoxy and benzoyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 2-arylpyridines with electron-donating and lipophilic substituents. Key analogs include:

Table 1: Structural and Electronic Comparisons

- The methoxy group at the 6-position is electron-donating, as evidenced by upfield ¹H NMR shifts in related imidazopyridines (e.g., H5, H7, H8 in VI.4b vs. methylthio analogs) .

Electronic and Spectroscopic Properties

- 15N NMR Shifts: In Au(III) cyclometallated compounds, 6-methoxy-2-(4-methylphenyl)pyridine exhibits a δ¹⁵N of −121.5 ppm (CD₂Cl₂), significantly downfield compared to non-methoxy analogs (e.g., 2-benzoylpyridine: −60.3 ppm in DMSO-d₆). This reflects the strong electron-donating effect of the methoxy group, which alters the electronic environment of the pyridine nitrogen .

Pharmacological Relevance

- Benzodiazepine Receptor Interaction : Imidazopyridines with methoxy groups (e.g., VI.4c) exhibit binding to benzodiazepine receptors, suggesting that the methoxy-pyridine scaffold could modulate CNS activity .

- Anticancer Potential: Au(III) complexes of 2-arylpyridines (e.g., 6-methoxy-2-(4-methylphenyl)pyridine) show cytotoxic activity, implying that the target compound’s benzoyl group might facilitate metal coordination in therapeutic agents .

Physicochemical Properties

- Solubility : Methoxy groups generally improve aqueous solubility, but the 4-pentylbenzoyl moiety likely counteracts this, as seen in esomeprazole (6-methoxy-substituted benzimidazole with moderate water solubility) .

- Molecular Weight : Estimated at ~350–400 g/mol (similar to VI.4c, M.W. 311.3 g/mol), aligning with Lipinski’s rules for drug-likeness .

Actividad Biológica

6-Methoxy-2-(4-pentylbenzoyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, which includes a methoxy group and a pentylbenzoyl moiety, suggests a unique interaction with biological systems that may lead to significant therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO\ with a molecular weight of 271.34 g/mol. The presence of the methoxy group enhances lipophilicity, potentially improving cell membrane permeability, while the pentylbenzoyl group may contribute to its biological activity through specific receptor interactions.

Biological Activity Overview

Research into the biological activity of this compound reveals several promising areas:

Antiproliferative Activity

Studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related pyridine derivatives have demonstrated IC values ranging from 1.45 to 4.25 μM against different cancer types, indicating their potential as anticancer agents .

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound Name | IC (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Related Pyridine Derivative 1 | 1.45 | HEp-2 |

| Related Pyridine Derivative 2 | 4.25 | NCI-H460 |

The mechanism by which these compounds exert their antiproliferative effects often involves cell cycle arrest. For example, studies indicate that certain derivatives lead to a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting a targeted mechanism that could be exploited for therapeutic purposes .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of pyridine derivatives, including those structurally similar to this compound:

- Anticancer Studies : A study focusing on the synthesis of pyridines indicated that modifications at the nitrogen position significantly influence antiproliferative activity across multiple cancer cell lines .

- Antimicrobial Screening : Research on pyridine carboxamidrazones demonstrated enhanced activity against Mycobacterium tuberculosis, highlighting the potential for similar compounds in treating resistant bacterial strains .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that specific substituents on the pyridine ring can dramatically alter both efficacy and selectivity towards cancerous versus normal cells .

Q & A

Q. What are the key synthetic routes for 6-methoxy-2-(4-pentylbenzoyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a 4-pentylbenzoyl moiety to a 6-methoxypyridine scaffold. A common approach is:

Alkoxycarbonylation : React 6-methoxypyridine-2-carboxylic acid derivatives with 4-pentylbenzoyl chloride under anhydrous conditions (e.g., THF, DCM) using a base like triethylamine .

Cyclization : Sodium ethoxide or similar bases may facilitate cyclization steps, as seen in analogous pyridine derivatives .

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM or THF | Maximizes reactivity of acyl chlorides |

| Temperature | 0–25°C (prevents side reactions) | Reduces decomposition |

| Catalyst | Triethylamine (1.2 eq) | Neutralizes HCl byproduct |

Challenges : Competing esterification or hydrolysis may occur if moisture is present. Use molecular sieves for moisture-sensitive steps .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Compare and NMR shifts with computed spectra (e.g., using DFT). Key signals:

- Methoxy group: ~3.8–4.0 ppm (), ~55–60 ppm ().

- Aromatic protons: Split patterns confirm substitution on pyridine .

- X-ray Crystallography : Resolve bond angles and torsional strain in the benzoyl-pyridine linkage (e.g., C–C bond lengths ~1.48 Å) .

Q. Data Cross-Validation :

| Technique | Critical Metrics |

|---|---|

| HPLC-MS | Purity (>98%), molecular ion peak (m/z ~325) |

| IR Spectroscopy | C=O stretch (~1680 cm) |

Advanced Research Questions

Q. What strategies mitigate contradictions in stability data for this compound under varying pH conditions?

Methodological Answer: Contradictions often arise from solvent interactions or impurities. Systematic approaches include:

pH-Dependent Stability Assays :

- Use buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C.

- Key Finding : The compound is stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes above pH 10 due to ester cleavage .

Impurity Profiling : Identify degradation products (e.g., 4-pentylbenzoic acid) using LC-MS/MS.

Q. Experimental Design :

| Condition | Observation | Reference |

|---|---|---|

| pH 2 (HCl) | No degradation over 24 hrs | |

| pH 12 (NaOH) | 80% degradation in 6 hrs |

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer: Use density functional theory (DFT) to model electron density and frontier molecular orbitals:

- HOMO-LUMO Analysis : Predicts susceptibility to nucleophilic attack. For example, the LUMO is localized on the benzoyl carbonyl, making it reactive toward amines or hydrides .

- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO) to refine reaction pathways.

Q. Case Study :

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Reactivity Index | Electrophilicity () = 3.5 |

Q. What are the best practices for handling and storing this compound given limited toxicity data?

Methodological Answer: Adopt precautionary measures based on structural analogs:

Storage :

Safety Protocols :

- Use fume hoods, nitrile gloves, and PPE.

- Neutralize spills with sodium bicarbonate (for acidic byproducts) .

Ecological Note : No bioaccumulation or toxicity data exist; assume high environmental risk and avoid aqueous discharge .

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

Methodological Answer: Discrepancies often stem from tautomerism or crystallographic packing effects. Solutions include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) .

- Synchrotron XRD : High-resolution data can clarify bond-length anomalies in crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.